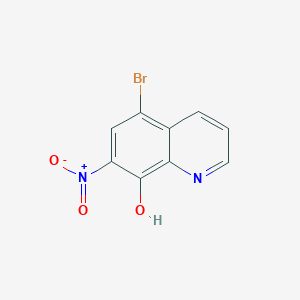

5-Bromo-7-nitroquinolin-8-ol

Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Research

The quinoline scaffold, a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the fields of medicinal chemistry and drug discovery. Current time information in Bangalore, IN.sci-hub.st This "privileged scaffold" is a key structural component in numerous natural products and synthetic compounds that exhibit a vast array of pharmacological activities. Current time information in Bangalore, IN.sci-hub.staksci.com The versatility of the quinoline nucleus allows for chemical modifications that can fine-tune its biological effects, leading to the development of novel therapeutic agents. aksci.com

Researchers have extensively explored quinoline derivatives for their potential as anticancer, antibacterial, antiviral, antimalarial, anti-inflammatory, and antifungal agents. Current time information in Bangalore, IN.aksci.combldpharm.com The unique structural features of quinoline enable the design of new bioactive molecules, and numerous quinoline-based drugs have shown promising results in preclinical and clinical studies. aksci.combldpharm.com Its importance is underscored by the presence of the quinoline core in established drugs and candidates under clinical investigation for various diseases. Current time information in Bangalore, IN.google.com The ongoing research into quinoline and its derivatives continues to yield valuable insights, paving the way for the development of new drugs for a wide range of medical conditions. aksci.com

Overview of Halogenated and Nitrated 8-Hydroxyquinoline (B1678124) Derivatives

8-Hydroxyquinoline (8-HQ), also known as oxine, is a derivative of quinoline featuring a hydroxyl (-OH) group at the eighth position. scirp.org This compound and its derivatives are of significant interest due to their ability to act as potent metal ion chelators, a property conferred by the nitrogen and oxygen donor atoms. researchgate.net The introduction of substituents, particularly halogens (like bromine and chlorine) and nitro groups (-NO2), onto the 8-HQ scaffold profoundly influences its chemical and biological properties. sci-hub.stresearchgate.net

Halogenation of the 8-hydroxyquinoline ring can enhance the lipophilicity and reactivity of the compound. bldpharm.com Halogenated 8-HQs, such as 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) and 5,7-dibromo-8-quinolinol, have been investigated for a range of applications, including as antimicrobial and anticancer agents. researchgate.net The nature and position of the halogen atom can significantly affect the compound's biological activity. researchgate.net

Similarly, the introduction of a nitro group, an electron-withdrawing substituent, can modify the electronic properties and reactivity of the 8-hydroxyquinoline molecule. sci-hub.st Nitroxoline (B368727), or 5-nitro-8-hydroxyquinoline, is a well-known derivative used as a therapeutic agent for urinary tract infections. The combination of both halogen and nitro substituents on the 8-hydroxyquinoline ring, as seen in 5-Bromo-7-nitroquinolin-8-ol, creates a molecule with a unique set of properties derived from the interplay of these functional groups. Studies have shown that derivatives bearing various substituents like halogens and nitro groups possess potent antimicrobial and antioxidant activities. researchgate.net

Research Significance and Academic Focus on this compound

This compound is a specific substituted 8-hydroxyquinoline derivative that serves as a chemical building block in synthetic organic chemistry. bldpharm.com Its structure is characterized by the presence of a bromine atom at position 5 and a nitro group at position 7 of the quinolin-8-ol core.

| Property | Value |

|---|---|

| CAS Number | 18472-04-3 bldpharm.com |

| Molecular Formula | C₉H₅BrN₂O₃ bldpharm.com |

| Molecular Weight | 269.05 g/mol |

The academic focus on this compound appears primarily centered on its utility as an intermediate in the synthesis of more complex molecules. A recent patent discloses the synthesis of this compound and its subsequent use in preparing derivatives for the treatment of viral infections, particularly those caused by the human papillomavirus (HPV). google.com

The synthesis described in the patent involves the reaction of 5-Bromo-2-methoxyaniline with hydrochloric acid and acrolein diethyl ether. google.com A subsequent filtration and drying step yields the final product, this compound. google.com The patent provides characterization data for the compound, including its 1H NMR spectrum, confirming its structure. google.com This application highlights the research significance of this compound as a precursor for developing novel therapeutic agents. google.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

18472-04-3 |

|---|---|

Molecular Formula |

C9H5BrN2O3 |

Molecular Weight |

269.05 g/mol |

IUPAC Name |

5-bromo-7-nitroquinolin-8-ol |

InChI |

InChI=1S/C9H5BrN2O3/c10-6-4-7(12(14)15)9(13)8-5(6)2-1-3-11-8/h1-4,13H |

InChI Key |

CCIHTNVWACULCZ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)[N+](=O)[O-])Br |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)[N+](=O)[O-])Br |

Other CAS No. |

18472-04-3 |

Origin of Product |

United States |

Elucidation of Molecular Structure and Conformation of 5 Bromo 7 Nitroquinolin 8 Ol

Advanced Spectroscopic Characterization of 5-Bromo-7-nitroquinolin-8-ol

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Although specific NMR spectral data for this compound is not extensively detailed in available literature, its expected spectral characteristics can be inferred from closely related analogs like 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline. acgpubs.orggelisim.edu.tr A patent for the use of 8-hydroxyquinoline (B1678124) derivatives confirms that the structure of such compounds is determined by hydrogen spectroscopy. google.com

In ¹H NMR, the protons on the quinoline (B57606) ring system would exhibit chemical shifts and coupling constants characteristic of a substituted aromatic structure. For the analogous compound 7-bromo-8-hydroxyquinoline, the proton at C-5 appears as a doublet at 7.10 ppm, while the C-6 proton is a doublet at 7.73 ppm. acgpubs.org For this compound, the introduction of a strongly electron-withdrawing nitro group at the C-7 position would significantly influence the chemical shifts of adjacent protons. The lone proton on the benzene (B151609) ring, H-6, would be expected to show a substantial downfield shift due to the anisotropic and electron-withdrawing effects of the adjacent nitro group. The protons on the pyridine (B92270) ring (H-2, H-3, H-4) would also be affected, though to a lesser extent.

In ¹³C NMR, the carbons of the quinoline skeleton would show distinct resonances. The carbon atom C-8, bonded to the hydroxyl group, would resonate at a downfield position (typically ~150 ppm), while the carbons bonded to the bromine (C-5) and nitro group (C-7) would also be significantly shifted. The presence of the electron-withdrawing nitro group would deshield the C-7 atom, causing it to appear at a lower field.

| Compound | ¹H NMR (δ/ppm, Solvent: CDCl₃) | ¹³C NMR (δ/ppm, Solvent: CDCl₃) |

| 7-Bromo-8-hydroxyquinoline | 8.83 (dd, H-2), 8.51 (dd, H-4), 7.73 (d, H-6), 7.59 (dd, H-3), 7.10 (d, H-5), 3.3 (s, -OH). acgpubs.org | Not explicitly provided in the source. |

| 5,7-Dibromo-8-hydroxyquinoline | 8.89 (dd, H-2), 8.54 (dd, H-4), 7.96 (s, H-6), 7.65 (dd, H-3), 3.3 (s, -OH). acgpubs.org | 149.7, 148.9, 138.6, 136.9, 134.1, 126.8, 123.0, 110.3, 104.8. acgpubs.org |

| This compound | Predicted: H-6 proton expected to be significantly downfield. Protons H-2, H-3, and H-4 would show characteristic splitting patterns for a quinoline ring. | Predicted: Resonances for C-5, C-7, and C-8 would be prominent and influenced by their respective substituents. |

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. The analysis of the vibrational modes of this compound would reveal characteristic absorption bands.

The IR spectrum is expected to be dominated by several key vibrations:

O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the stretching of the hydroxyl group.

Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.

C=N and C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ region due to the stretching vibrations within the quinoline aromatic rings.

NO₂ Stretching: Two strong, characteristic bands are expected for the nitro group: an asymmetric stretch typically between 1560-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹. For the related compound 8-hydroxy-5-nitroquinoline, these vibrations have been reported. chemsrc.com

C-O Stretch: A band in the 1250-1150 cm⁻¹ region.

C-Br Stretch: A vibration at lower frequencies, typically in the 700-500 cm⁻¹ range.

Analysis of related compounds supports these predictions. For instance, the IR spectrum of 5,7-dibromo-8-hydroxyquinoline shows peaks at 3066 cm⁻¹ (aromatic C-H), and a complex series of bands between 1581 cm⁻¹ and 1332 cm⁻¹ corresponding to the aromatic framework. acgpubs.org

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes on this compound |

| O-H Stretch | 3400 - 3200 | Broad band, indicative of hydrogen bonding. |

| Aromatic C-H Stretch | > 3000 | Sharp, medium intensity peaks. |

| Asymmetric NO₂ Stretch | 1560 - 1500 | Strong absorption, characteristic of the nitro group. |

| C=C / C=N Ring Stretch | 1600 - 1450 | Multiple bands from the quinoline core. |

| Symmetric NO₂ Stretch | 1360 - 1300 | Strong absorption, characteristic of the nitro group. |

| C-O Stretch | 1250 - 1150 | Medium intensity band. |

| C-Br Stretch | 700 - 500 | Lower frequency vibration. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The 8-hydroxyquinoline scaffold is a known chromophore, and its absorption properties are modulated by its substituents. The spectrum of this compound is expected to be characterized by intense absorptions arising from π→π* transitions within the extended conjugated system.

An investigation into related ring-substituted 8-hydroxyquinolines showed that 5-Nitroquinolin-8-ol exhibits a maximum absorption (λmax) at 398.4 nm. nih.gov The presence of the nitro group, a powerful auxochrome and chromophore, along with the bromo substituent and the hydroxyl group, creates a complex electronic environment in this compound. These substituents can engage in resonance and inductive effects, shifting the absorption bands, often to longer wavelengths (a bathochromic shift). The electronic transitions in such systems can involve ligand-to-ligand charge transfer (LLCT) characteristics. acs.org Therefore, one would anticipate strong absorption for this compound in the near-UV to visible range.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

Mass spectrometry is the definitive technique for determining the molecular weight and elemental formula of a compound. For this compound, with a molecular formula of C₉H₅BrN₂O₃, the calculated average mass is 269.05 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) would provide an exact mass measurement, allowing for unambiguous confirmation of the elemental composition. The monoisotopic mass of this compound is calculated to be 267.948354 Da. chemspider.com A key feature in the mass spectrum would be the isotopic pattern of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic pair of peaks in the mass spectrum for the molecular ion (M⁺) and any bromine-containing fragments, with the peaks separated by two mass units (M and M+2) and having almost equal intensity. This distinctive signature is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule. A patent describing the synthesis of the target compound mentions the use of LC-MS for analysis. google.com

X-ray Crystallographic Studies of this compound and Analogous Structures

X-ray crystallography provides the most precise information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal Packing and Lattice Parameters

While a specific crystal structure for this compound is not available in the surveyed literature, extensive studies on analogous quinoline derivatives provide significant insight into the likely packing motifs and intermolecular forces that govern its solid-state architecture.

Studies on co-crystals of related molecules like 5-nitroquinoline (B147367) and 8-hydroxyquinoline reveal that the crystal packing is dominated by a network of hydrogen bonds and π–π stacking interactions. iucr.orgnih.gov For instance, crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives show that acid-base molecules are held together by O—H⋯N and C—H⋯O hydrogen bonds. iucr.orgnih.gov These interactions link molecules into tapes or helical chains. iucr.orgnih.gov

Furthermore, these structures are heavily stabilized by π–π stacking between the planar quinoline ring systems, with reported centroid-centroid distances ranging from 3.49 Å to 3.92 Å. iucr.orgnih.gov It is highly probable that the crystal structure of this compound would exhibit similar features. The molecule possesses a hydrogen bond donor (the -OH group) and multiple acceptors (the quinoline nitrogen and the oxygen atoms of the nitro group), making it an ideal candidate for forming extensive hydrogen-bonded networks. The planar aromatic system would facilitate stabilizing π–π stacking interactions, likely in a parallel-displaced or herringbone arrangement to minimize repulsion. The bromine atom could also participate in halogen bonding, further influencing the crystal packing.

The crystal systems for related quinoline derivatives are often monoclinic (e.g., space group P2₁/c) or orthorhombic. chemmethod.comnih.gov It is reasonable to hypothesize that this compound would crystallize in a similar, relatively low-symmetry space group, dictated by the efficient packing of its hydrogen- and halogen-bonded, π-stacked networks.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state structure of 7-Bromo-8-hydroxyquinoline is significantly influenced by a network of non-covalent interactions, which dictate the molecular packing in the crystal lattice. These interactions primarily include both intramolecular and intermolecular hydrogen bonds.

A prominent feature is the formation of hydrogen-bonded dimers. This occurs through an intermolecular hydrogen bond between the hydroxyl group (-OH) of one molecule and the quinoline nitrogen atom of a neighboring molecule. This interaction is a classic example of a strong, directional hydrogen bond that plays a key role in the supramolecular assembly of the compound in the solid state.

In addition to the strong intermolecular hydrogen bonding, a weaker intramolecular hydrogen bond is observed between the hydrogen of the hydroxyl group and the quinoline nitrogen atom within the same molecule. This interaction contributes to the planarity of the molecule.

The interplay of these hydrogen bonds results in a dimeric structure as a fundamental building block of the crystal lattice. The specific parameters of these hydrogen bonds, such as donor-acceptor distances and angles, are crucial for a complete understanding of the crystal packing. While detailed bond distances and angles for 7-Bromo-8-hydroxyquinoline are not provided in the immediate search results, a representative table of typical hydrogen bond geometries is included for illustrative purposes.

Table 1: Representative Hydrogen Bond Geometries

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |

| O | H | N | ~0.98 | ~1.80 | ~2.78 | ~170 | Intermolecular |

| O | H | N | ~0.98 | ~2.20 | ~2.65 | ~110 | Intramolecular |

Note: The values in this table are representative and may not reflect the exact measurements for 7-Bromo-8-hydroxyquinoline.

Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is another potential interaction in molecules containing bromine. In the context of 7-Bromo-8-hydroxyquinoline, the bromine atom could potentially interact with electronegative atoms like oxygen or nitrogen on adjacent molecules. However, the available literature for this specific compound emphasizes the dominant role of hydrogen bonding in the crystal packing, with no explicit mention of significant halogen bonding contributing to the primary supramolecular structure.

Conformational Analysis in the Solid State

The conformation of 7-Bromo-8-hydroxyquinoline in the solid state is largely planar. This planarity is a consequence of the rigid, fused aromatic ring system of the quinoline core. The hydroxyl and bromo substituents are nearly coplanar with the quinoline ring system.

It is important to note that the conformation observed in the solid state is the lowest energy conformation under crystallization conditions. In solution or in the gas phase, the molecule may exhibit different conformational dynamics. However, for a rigid molecule like 7-Bromo-8-hydroxyquinoline, significant deviations from planarity are not expected.

No evidence of polymorphism, the ability of a compound to exist in more than one crystal form, was found for 7-Bromo-8-hydroxyquinoline in the reviewed literature. The described crystal structure with hydrogen-bonded dimers appears to be the thermodynamically stable form under standard conditions.

Theoretical and Computational Investigations of 5 Bromo 7 Nitroquinolin 8 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, allowing for the detailed investigation of molecular properties. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict the behavior of molecules.

The first step in a computational study is typically geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the minimum energy. nih.gov This is often achieved using DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) that provides a good balance between accuracy and computational cost. nih.gov

The optimization process yields key structural parameters. For 5-Bromo-7-nitroquinolin-8-ol, this would involve calculating the precise bond lengths, bond angles, and dihedral angles. The resulting optimized structure would reveal the planarity of the quinoline (B57606) ring system and the spatial orientation of the bromo, nitro, and hydroxyl functional groups.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. wikipedia.orgyoutube.com For a molecule like this compound, the presence of electron-withdrawing nitro group and the electron-donating hydroxyl group would significantly influence the energies of these orbitals. Calculations would likely show that the electron density in the HOMO is concentrated around the phenol-like ring, while the LUMO density is localized more on the nitro group and the pyridine (B92270) ring.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound This table illustrates the typical data obtained from FMO analysis. Actual values would require specific DFT calculations.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.7 | ELUMO - EHOMO; indicates chemical reactivity and stability. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stability derived from these interactions (hyperconjugation). researchgate.net

This analysis calculates the natural atomic charges on each atom, revealing the electrostatic landscape of the molecule. For this compound, NBO analysis would likely show a significant negative charge on the oxygen atoms of the nitro and hydroxyl groups, as well as on the nitrogen of the quinoline ring. Conversely, the hydrogen of the hydroxyl group and the carbon atoms attached to the electronegative groups would exhibit positive charges. This charge distribution is crucial for understanding intermolecular interactions and identifying reactive sites. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species. mdpi.com The map is color-coded: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.netwolfram.com

For this compound, an MEP map would be expected to show the most negative potential (red/yellow) localized around the oxygen atoms of the nitro group and the hydroxyl group, making these the primary sites for electrophilic interactions. The most positive potential (blue) would likely be found around the hydrogen atom of the hydroxyl group, highlighting its potential to act as a hydrogen bond donor. researchgate.net

Analysis of Noncovalent Interactions (NCI), Reduced Density Gradient (RDG), and Electron Localization Function (ELF)

Beyond covalent bonds, noncovalent interactions (NCIs) are critical for understanding molecular structure and crystal packing. The NCI index, often visualized using Reduced Density Gradient (RDG) plots, is a method for identifying and characterizing weak interactions like hydrogen bonds, van der Waals forces, and steric clashes in real space. nih.govnih.gov The RDG is plotted against the electron density, where spikes in the gradient at low densities signify noncovalent interactions.

An ELF analysis provides a measure of electron localization, helping to distinguish different types of chemical bonds (covalent, ionic, metallic) and lone pairs of electrons. For this compound, these analyses could reveal intramolecular hydrogen bonding between the hydroxyl group at position 8 and the nitrogen atom of the quinoline ring, a common feature in 8-hydroxyquinolines that contributes to their stability.

Computational Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is essential for interpreting experimental data. mdpi.com

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted shifts, when compared to a reference standard like Tetramethylsilane (TMS), can aid in the assignment of experimental NMR spectra. mdpi.com

IR Frequencies: Theoretical calculations can predict the vibrational frequencies that correspond to the peaks in an Infrared (IR) spectrum. These calculated frequencies help in assigning specific vibrational modes (e.g., O-H stretch, N-O stretch, C=C stretch) to the experimentally observed absorption bands. researchgate.net

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to simulate electronic transitions and predict the UV-Visible absorption spectrum. This analysis provides the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can explain the electronic transitions responsible for the molecule's color and photochemical properties. mdpi.com

Table 2: Illustrative Comparison of Predicted Spectroscopic Data This table shows how theoretical data is typically presented and compared with experimental values. The values are for illustrative purposes only.

| Spectroscopic Technique | Calculated Value | Description of Assignment |

| ¹H NMR | δ 8.9 ppm | Proton on the quinoline ring adjacent to the nitrogen. |

| ¹³C NMR | δ 155 ppm | Carbon atom of the C-OH bond. |

| IR Spectroscopy | 3450 cm⁻¹ | O-H stretching vibration. |

| IR Spectroscopy | 1520 cm⁻¹ | Asymmetric N-O stretching of the nitro group. |

| UV-Vis Spectroscopy | λmax = 380 nm | π → π* electronic transition within the quinoline system. |

Solvent Effects on Molecular Properties and Reactivity through Continuum Solvation Models

The surrounding solvent environment can significantly influence the chemical and physical properties of a molecule. For this compound, continuum solvation models provide a powerful theoretical framework to investigate these solvent effects on its molecular properties and reactivity. These models treat the solvent as a continuous medium with a specific dielectric constant, which allows for the calculation of how the solvent alters the electronic structure and, consequently, the behavior of the solute molecule.

One of the most widely used continuum solvation models is the Polarizable Continuum Model (PCM). In this approach, the solute molecule is placed within a cavity in the solvent continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric medium are calculated. This methodology allows for the exploration of how solvents with different polarities can affect various molecular attributes.

Theoretical studies on compounds structurally related to this compound, such as other substituted quinolines, have demonstrated the utility of continuum solvation models. For instance, the integral equation formalism polarizable continuum (IEFPCM) model has been employed to study the effect of solvents like ethanol (B145695), dimethylsulfoxide (DMSO), and water on the properties of quinoline derivatives. These studies reveal that the solvent can influence the molecule's conformation, electronic structure, and spectroscopic properties.

The chemical stability and reactivity of this compound are intrinsically linked to its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals, and consequently the HOMO-LUMO energy gap, are sensitive to the solvent environment. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. Continuum solvation models can predict how the polarity of the solvent will modulate these orbital energies. For example, polar solvents might stabilize charged or polar transition states, thereby affecting reaction rates.

Furthermore, these computational models can provide insights into other important molecular properties in different solvent environments. These include, but are not limited to, the molecular electrostatic potential (MEP), which helps in identifying the electrophilic and nucleophilic sites of the molecule, and non-linear optical (NLO) properties. The calculated changes in these properties upon varying the solvent can help in understanding the solute-solvent interactions at a deeper level.

While specific computational data for this compound is not detailed in the provided context, the established methodologies used for analogous compounds provide a clear blueprint for how such an investigation would be conducted. The results from such studies would be crucial in predicting the behavior of this compound in various chemical environments, which is vital for its potential applications.

Chemical Reactivity and Mechanistic Pathways of 5 Bromo 7 Nitroquinolin 8 Ol

Derivatization Reactions of 5-Bromo-7-nitroquinolin-8-ol

The strategic functionalization of this compound hinges on the selective manipulation of its bromine, nitro, and hydroxyl groups.

Reactions Involving the Bromine Moiety (e.g., Suzuki Coupling, Nucleophilic Substitution, Reduction)

The bromine atom at the 5-position of the quinoline (B57606) ring is a key site for carbon-carbon bond formation and other substitution reactions.

Suzuki Coupling: Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are a powerful tool for introducing aryl and heteroaryl substituents at the C5-position. While specific studies on this compound are not extensively detailed in the provided results, the successful Suzuki coupling of other bromoquinolines, such as 5-bromo-1-ethyl-1H-indazole and 5-bromo-1,2,3-triazine, with various boronic acids demonstrates the feasibility of this transformation. uzh.chmdpi.com For instance, the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid using a palladium catalyst like Pd(dppf)Cl₂ and a base such as K₂CO₃ in dimethoxyethane at 80 °C yields the corresponding coupled product in high yield. mdpi.com The choice of catalyst, base, and solvent is crucial for optimizing these reactions. uzh.chresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group and the quinoline ring system activates the C5-position towards nucleophilic attack, potentially allowing for the displacement of the bromine atom by various nucleophiles. While direct examples with this compound are scarce, the general principles of SNAr reactions on nitro-activated aromatic systems are well-established. clockss.orgsci-hub.se For example, the reaction of 4-chloro-2-methyl-3-nitroquinolines with nucleophiles like ammonia (B1221849) or benzylamine (B48309) leads to the displacement of the chlorine atom. researchgate.net

Reduction: The bromine atom can be removed through reduction, although this is often less synthetically desirable than substitution. Catalytic hydrogenation conditions, sometimes used for nitro group reduction, can potentially lead to debromination as a side reaction.

Transformations of the Nitro Group (e.g., Selective Reduction to Amino, Deoxygenation)

The nitro group at the 7-position is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group.

Selective Reduction to Amino: The reduction of the nitro group to an amine is a common and synthetically useful transformation. A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other reducible functional groups. For instance, tin(II) chloride (SnCl₂) in ethanol (B145695) is a classic reagent for this conversion. google.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a highly effective method. google.comosi.lv Other metal-based reduction systems, such as those using iron powder in acetic acid or tellurium powder in aqueous methanolic ammonium (B1175870) chloride, have also been successfully employed for the reduction of aromatic nitro groups, often with good chemoselectivity. researchgate.netresearchgate.net A system of Co₂(CO)₈ and H₂O has been shown to selectively reduce nitro groups in the presence of other reducible functionalities like halides and carbonyl groups. scispace.com

Chemoselective reduction of one nitro group in a dinitro compound can be challenging but has been achieved. For example, in 5,7-dinitro-8-hydroxyquinoline, the ortho-nitro group at the 7-position can be selectively reduced to an amino group using sodium sulfide (B99878) (Na₂S) in a mixture of water and DMSO, or through catalytic hydrogenation on 0.8% Pd/C. osi.lv This selectivity is often attributed to the influence of the adjacent hydroxyl group.

Reactions of the Hydroxyl Group (e.g., Etherification, Esterification, Oxidation to Quinone Derivatives)

The hydroxyl group at the 8-position provides another point for derivatization, allowing for the introduction of various protecting or functional groups.

Etherification and Esterification: The hydroxyl group can undergo standard etherification and esterification reactions. For instance, reaction with alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) can yield the corresponding ethers. nih.gov Similarly, reaction with acyl chlorides or anhydrides would produce the corresponding esters.

Oxidation to Quinone Derivatives: The 8-hydroxyquinoline (B1678124) moiety can be oxidized to a quinoline-5,8-dione. This transformation is often achieved using oxidizing agents like Fremy's salt (potassium nitrosodisulfonate). nih.gov The resulting quinone derivatives are of interest due to their potential biological activities. nih.gov

Mechanistic Studies of this compound Transformations

Understanding the mechanistic pathways of these reactions is crucial for optimizing reaction conditions and predicting outcomes.

Identification of Reaction Intermediates and Transition States

The study of reaction mechanisms often involves the detection and characterization of transient species like intermediates and transition states.

In nucleophilic aromatic substitution (SNAr) reactions, the formation of a Meisenheimer complex (a σ-complex) as an intermediate is a key mechanistic feature. clockss.org This intermediate is formed by the addition of the nucleophile to the aromatic ring. The stability of this complex is influenced by the electron-withdrawing groups on the ring.

For radical reactions , the involvement of radical intermediates can be probed through control experiments using radical quenchers like TEMPO. acs.org For example, in some halogenation reactions of quinolones, the addition of TEMPO was found to decrease the yield of the halogenated product, suggesting a radical pathway. acs.org

In Suzuki coupling reactions , the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps, with various palladium-ligand complexes as intermediates.

Elucidation of Reaction Mechanisms (e.g., electrophilic, nucleophilic, radical pathways)

The transformations of this compound can proceed through various mechanistic pathways depending on the reagents and reaction conditions.

Nucleophilic Pathways: As discussed, SNAr reactions at the C5-position and nucleophilic attack at other activated positions are prominent. The Vicarious Nucleophilic Substitution (VNS) of hydrogen is another important nucleophilic pathway in nitroaromatic compounds, where a nucleophile bearing a leaving group attacks a position ortho or para to the nitro group. clockss.orgmdpi.compsu.eduresearchgate.netcardiff.ac.uk

Electrophilic Pathways: While the electron-deficient nature of the quinoline ring in this compound generally disfavors electrophilic aromatic substitution, such reactions can occur under forcing conditions. Nitration of quinoline itself, for example, typically yields a mixture of 5- and 8-nitroquinolines. uomus.edu.iq

Radical Pathways: Some transformations, particularly certain halogenation and functionalization reactions, may proceed through radical mechanisms. acs.org These can be initiated by radical initiators or through single-electron transfer processes.

Influence of Substituents and Reaction Conditions on Selectivity and Reaction Rate

The chemical reactivity of this compound is fundamentally governed by the electronic properties of its constituent functional groups—the hydroxyl (-OH), bromo (-Br), and nitro (-NO2) groups—and their positions on the quinoline scaffold. The interplay of these substituents dictates the electron density distribution around the aromatic rings, thereby influencing the rate and regioselectivity of further chemical transformations.

The quinoline ring system is generally susceptible to electrophilic aromatic substitution. However, the reactivity of specific positions is heavily modulated by the existing substituents. The hydroxyl group at position 8 is a powerful activating group and directs incoming electrophiles to the ortho and para positions (positions 7 and 5, respectively). The bromine atom at position 5 is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director because of resonance effects. Conversely, the nitro group at position 7 is a strong deactivating group, directing incoming electrophiles to the meta positions relative to itself.

In this compound, the powerful activating effect of the C8-hydroxyl group dominates, strongly directing reactions toward the C5 and C7 positions. Since these positions are already occupied, further electrophilic substitution on the phenolic ring is sterically hindered and electronically disfavored, suggesting that harsh reaction conditions would be required for such transformations.

The reactivity can be summarized by considering the directing effects of each substituent:

| Substituent | Position | Electronic Effect | Directing Influence | Impact on Reaction Rate |

| -OH | 8 | Activating (Resonance) | Ortho, Para (to positions 7, 5) | Increases |

| -Br | 5 | Deactivating (Inductive) | Ortho, Para (to positions 6, 8) | Decreases |

| -NO2 | 7 | Deactivating (Resonance & Inductive) | Meta (to positions 5, 9) | Strongly Decreases |

This table summarizes the influence of each substituent on the electrophilic aromatic substitution of the quinoline ring.

Reaction conditions play a critical role in determining the reaction pathway and product selectivity. For instance, the reduction of the nitro group to an amino group can be accomplished using various reducing agents. The choice of reagent, solvent, and temperature can affect the outcome. Catalytic hydrogenation, for example, is a common method for this transformation. smolecule.com Similarly, the bromine atom at C5 could potentially be replaced by other nucleophiles under specific conditions, such as in substitution reactions. smolecule.com The solvent polarity can also have a significant, sometimes non-monotonic, effect on reaction outcomes and yields in related systems. mit.edu For example, in some organophosphorus-catalyzed reactions of nitroaromatics, solvents of moderate polarity like cyclopentyl methyl ether (CPME) have been found to improve yields compared to both high-polarity and low-polarity solvents. mit.edu

Photochemical Reactivity and Photolysis Pathways

The photochemical behavior of this compound is primarily dictated by the presence of the nitroaromatic chromophore. Nitroaromatic compounds are known for their diverse and intriguing photochemistry, which is enabled by the presence of the nitro functional group (-NO2). researchgate.net This group facilitates fast intersystem crossing channels, allowing for efficient transitions between singlet and triplet excited states. researchgate.net

While direct photolysis studies on this compound are not extensively documented, its photochemical pathways can be inferred from studies on close structural analogs, such as 5-bromo-7-nitroindoline. nih.gov For these types of molecules, irradiation with UV light typically initiates a series of complex rearrangements and fragmentation reactions.

The generally accepted mechanism for the photolysis of many nitroaromatic compounds involves the photoisomerization of the nitro group into a more reactive nitrite (B80452) group (-ONO). researchgate.net From this nitrite intermediate, the release of nitric oxide (NO) can occur. researchgate.net A proposed photolysis pathway for this compound, based on analogous compounds, would proceed as follows:

Excitation : The molecule absorbs a photon (e.g., near-UV light), promoting it to an excited electronic state (S1).

Intersystem Crossing : Efficient intersystem crossing from the singlet excited state (S1) to a triplet excited state (T1) occurs, a characteristic feature of nitroaromatics. researchgate.net

Rearrangement : The molecule in the triplet state can undergo rearrangement from the nitro form to a transient nitrite intermediate (quinolin-yl-ONO).

Fragmentation : This nitrite intermediate is unstable and fragments, leading to the cleavage of the O-N bond and the release of a nitric oxide (NO) radical.

Product Formation : The primary photoproduct is expected to be the corresponding 7-nitroso derivative, 5-Bromo-7-nitrosoquinolin-8-ol. nih.gov This is supported by studies on 5-bromo-7-nitroindoline, where photolysis with 350 nm light resulted in the formation of 5-bromo-7-nitrosoindoline. nih.gov

This process can be initiated by both one-photon and two-photon absorption, as has been demonstrated for its nitroindoline (B8506331) analog. nih.gov

| Step | Process | Intermediate/Product | Supporting Evidence |

| 1 | Photoexcitation (UV absorption) | This compound (Excited State) | General principle for photochemical reactions. |

| 2 | Intersystem Crossing (S1 → T1) | Triplet state molecule | Known property of nitroaromatic compounds. researchgate.net |

| 3 | Photoisomerization (Nitro-Nitrite Rearrangement) | Transient nitrite intermediate | Commonly accepted mechanism for NO release from nitroaromatics. researchgate.net |

| 4 | C-N Bond Cleavage and NO Release | Nitric Oxide (NO) radical | Key step in the photodegradation pathway. researchgate.net |

| 5 | Final Product Formation | 5-Bromo-7-nitrosoquinolin-8-ol | Inferred from photolysis of 5-bromo-7-nitroindoline. nih.gov |

This table outlines the proposed photochemical reaction pathway for this compound.

Coordination Chemistry of 5 Bromo 7 Nitroquinolin 8 Ol

Ligand Design Principles and Chelation Properties of Halogenated and Nitrated 8-Hydroxyquinolines

The design of ligands based on the 8-hydroxyquinoline (B1678124) (8HQ) scaffold is a well-established strategy in coordination chemistry. The parent 8HQ molecule is a monoprotic, bidentate ligand that forms stable five-membered chelate rings with metal ions upon deprotonation of the hydroxyl group. researchgate.netscirp.orgscirp.org The coordination occurs via the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. scirp.org

The introduction of halogen and nitro substituents onto the 8HQ framework significantly alters its coordination properties. These modifications are guided by the following principles:

Electronic Effects: The bromo group at the 5-position and the nitro group at the 7-position are both electron-withdrawing groups. Their presence decreases the electron density on the aromatic ring system. This inductive effect lowers the pKa of the phenolic hydroxyl group, making the ligand more acidic compared to the unsubstituted 8-hydroxyquinoline. A more acidic ligand can coordinate to metals at a lower pH. Furthermore, the electron-withdrawing nature of these substituents can influence the stability of the resulting metal complexes and their redox properties. For instance, nitro-containing 8HQ derivatives have been shown to exhibit potent biological activity, which is often linked to their metal-chelating ability and the generation of reactive oxygen species (ROS). tandfonline.com

Lipophilicity: Halogenation of the 8-hydroxyquinoline ring, such as the inclusion of a bromo group, is known to increase the lipophilicity of the molecule. tandfonline.com This property is crucial as it enhances the ability of the ligand and its metal complexes to permeate biological membranes.

Steric Effects: While the bromo and nitro groups are not excessively bulky, their positions on the ring can introduce some steric constraints that may influence the coordination geometry and the stoichiometry of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes with 5-Bromo-7-nitroquinolin-8-ol

The synthesis of metal complexes with 8-hydroxyquinoline derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The deprotonation of the ligand's hydroxyl group is often facilitated by adjusting the pH of the reaction mixture.

The preparation of transition metal complexes with this compound follows general synthetic routes established for similar 8-hydroxyquinoline derivatives.

Copper (II) Complexes: The synthesis of copper(II) complexes with substituted 8-hydroxyquinolines is well-documented. For the closely related ligand 5-chloro-7-nitro-8-hydroxyquinoline, its copper complex, [Cu(ClNQ)₂], was prepared by reacting the ligand with a copper(II) salt. mdpi.com A similar procedure would be applicable for this compound, typically involving the reaction of the ligand with a salt like copper(II) acetate (B1210297) or copper(II) chloride in a solvent such as ethanol (B145695) or DMF. The general reaction involves mixing the metal salt and the ligand in a 1:2 molar ratio. scirp.orgscirp.org

Ruthenium (II) Complexes: Organometallic ruthenium complexes can also be prepared. For example, a Ru(η⁶-p-cymene) complex of a 5-nitro-8-hydroxyquinoline-proline hybrid was synthesized by reacting the ligand with [Ru(η⁶-p-cymene)Cl₂]₂. mdpi.com A similar strategy could be employed for this compound, where the ligand would coordinate to the ruthenium center after the displacement of precursor ligands.

Zinc (II) Complexes: Zinc(II) complexes are typically synthesized by reacting the ligand with a zinc salt, such as zinc(II) acetate, in a suitable solvent. Like copper(II), zinc(II) often forms complexes with a 1:2 metal-to-ligand stoichiometry. mdpi.com

The resulting solid complexes are typically isolated by filtration, washed, and dried. Characterization is then performed using various spectroscopic and analytical techniques.

The chelating ability of 8-hydroxyquinoline derivatives extends to main group and lanthanide metals.

Main Group Metals: Complexes with main group metals like aluminum(III) are well-known, with tris(8-hydroxyquinolinato)aluminium(III) (Alq₃) being a famous example used in organic light-emitting diodes (OLEDs). scirp.orgscispace.com The synthesis would involve reacting this compound with an aluminum salt in a 3:1 ligand-to-metal ratio.

Lanthanide Metals: Lanthanide ions can also form complexes with substituted 8-hydroxyquinolines. For instance, a series of lanthanide complexes with the related 5,7-dibromo-8-quinolinol ligand have been synthesized and structurally characterized. researchgate.net The synthesis typically involves reacting the ligand with a hydrated lanthanide salt (e.g., SmCl₃·6H₂O, EuCl₃·6H₂O) in a solvent mixture like ethanol/water. The resulting complexes often incorporate water or other solvent molecules into their coordination sphere. researchgate.net

Structural Analysis of this compound Metal Complexes

The structural elucidation of metal complexes is critical for understanding their properties. X-ray crystallography provides definitive information on coordination geometry, while spectroscopic methods reveal details about the metal-ligand bonding.

While specific crystal structures for complexes of this compound are not widely available, detailed structural information can be inferred from closely related analogues.

For example, the X-ray crystal structure of bis(5-chloro-7-nitro-8-quinolinolato)copper(II), [Cu(ClNQ)₂], has been determined. mdpi.com The copper atom is located on an inversion center and is coordinated by two deprotonated 5-chloro-7-nitro-8-hydroxyquinoline ligands. Each ligand acts as a bidentate chelate, coordinating through its nitrogen and oxygen atoms. The resulting coordination geometry around the copper(II) center is a distorted square planar arrangement. mdpi.com It is highly probable that a copper(II) complex of this compound, [Cu(C₉H₄BrN₂O₃)₂], would adopt a similar molecular structure.

In contrast, the copper complex of 5,7-dinitro-8-hydroxyquinoline, when crystallized from DMF, forms [Cu(dNQ)₂(DMF)₂], which exhibits a hexacoordinated, elongated tetragonal bipyramidal geometry due to the axial coordination of two DMF solvent molecules. mdpi.com This highlights that the final coordination geometry can be influenced by both the ligand's substituents and the crystallization solvent.

Lanthanide complexes with similar ligands, such as [Sm(BrQ)₃(H₂O)₂] (where H-BrQ is 5,7-dibromo-8-quinolinol), have also been structurally characterized, revealing higher coordination numbers for the lanthanide ion. researchgate.net

Table 1: Representative Crystallographic Data for an Analogous Copper(II) Complex, [Cu(ClNQ)₂] (Data sourced from the structural analysis of bis(5-chloro-7-nitro-8-quinolinolato)copper(II)) mdpi.com

| Parameter | Value |

| Chemical Formula | C₁₈H₈Cl₂CuN₄O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.2238(2) |

| b (Å) | 12.0163(4) |

| c (Å) | 9.5398(3) |

| β (°) | 108.019(3) |

| Z | 2 |

| Coordination Geometry | Distorted Square Planar |

Spectroscopic techniques are essential for confirming the coordination of the ligand to the metal ion.

FTIR Spectroscopy: In the infrared spectrum of the free this compound ligand, a broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group would be expected. Upon complexation and deprotonation, this band disappears. Furthermore, shifts in the vibrational frequencies of the C=N and C-O bonds within the quinoline ring provide evidence of coordination to the metal center. scirp.org

UV-Vis Spectroscopy: The electronic absorption spectra of 8-hydroxyquinoline derivatives are characterized by bands arising from π→π* and n→π* transitions within the aromatic system. Upon chelation with a metal ion, these absorption bands typically shift in wavelength (either a bathochromic or hypsochromic shift) and may change in intensity. scirp.org These changes, known as "chelation effects," are indicative of the formation of the metal-ligand complex. For instance, the UV-Vis spectrum of the [Cu(ClNQ)₂] complex in DMSO shows distinct absorption bands that differ from the free ligand. mdpi.com

Table 2: Representative UV-Vis Absorption Data for an Analogous Ligand and its Copper Complex (Data based on 5-chloro-7-nitro-8-hydroxyquinoline (HClNQ) and its Cu(II) complex in DMSO) mdpi.com

| Compound | λ_max (nm) |

| HClNQ (Ligand) | 262, 351, 442 |

| [Cu(ClNQ)₂] (Complex) | 271, 381, 461 |

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions, such as Cu(II) (d⁹ configuration), EPR spectroscopy is a powerful tool. The frozen-solution EPR spectrum of a Cu(II) complex provides information about the coordination environment and the nature of the metal-ligand bonds through the determination of g-values and hyperfine coupling constants. mdpi.com The spectra can help distinguish between different coordination geometries (e.g., square planar vs. octahedral).

Advanced Applications in Chemical Research

Development of Sensors and Probes Utilizing 5-Bromo-7-nitroquinolin-8-ol and its Derivatives

The inherent structure of this compound, based on the 8-hydroxyquinoline (B1678124) (oxine) scaffold, provides a foundation for the design of chemical sensors. The 8-hydroxyquinoline core is a classic bidentate ligand known for its ability to chelate metal ions. a2bchem.com

The primary mechanism for metal ion sensing by 8-hydroxyquinoline derivatives is chelation. The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group form a stable five-membered ring upon coordination with a metal ion. This binding event can lead to a detectable signal, such as a change in color (colorimetric sensing) or fluorescence (fluorometric sensing).

The substituents on the quinoline ring play a crucial role in modulating the selectivity and sensitivity of the sensor. The electron-withdrawing nitro group at the 7-position and the bromine atom at the 5-position in this compound influence the electron density of the chelating site, thereby altering its affinity for different metal ions. While specific studies detailing this compound as a metal ion sensor are not widely documented, research on related compounds, such as 5-bromo-8-hydroxyquinoline and 5-nitro-8-hydroxyquinoline, has demonstrated their use in forming complexes with various metals, including cobalt(II). The formation of such complexes is fundamental to their potential application in sensing.

Table 1: Chelation Mechanism of the 8-Hydroxyquinoline Scaffold

| Interacting Atoms | Metal Ion (M) | Resulting Complex |

|---|

Beyond metal ions, the structural features of this compound suggest its potential for recognizing anions and other small molecules. The hydroxyl group can act as a hydrogen bond donor, a key interaction for binding anions like fluoride (B91410) or acetate (B1210297). The strong electron-withdrawing nature of the adjacent nitro group increases the acidity of the hydroxyl proton, enhancing its hydrogen-bonding capability.

Furthermore, the planar aromatic structure of the quinoline ring system is conducive to intercalation, a non-covalent binding mode with molecules like DNA. Research on cobalt(II) complexes of substituted 8-hydroxyquinolines has indicated that intercalation is a probable mode of binding with DNA. This suggests that metal complexes derived from this compound could be explored as probes for nucleic acids. Studies on nitrated bromoquinolines have also highlighted their ability to interact with biological macromolecules, including DNA, and inhibit enzymes like human topoisomerase I, underscoring their potential in small molecule recognition and as bioactive agents. researchgate.net

Role as a Versatile Building Block for the Synthesis of Complex Chemical Architectures

This compound is classified as a heterocyclic building block in chemical synthesis. bldpharm.com Its utility stems from having two distinct and reactive functional groups that can be addressed with high selectivity.

The bromine atom at the C-5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, respectively. This allows for the attachment of a wide variety of aryl, heteroaryl, or amine substituents at this position. nih.govnih.gov

Simultaneously, the nitro group at the C-7 position can be readily reduced to an amino group (-NH2). This resulting amine serves as a versatile handle for a host of subsequent chemical transformations, including amide bond formation, diazotization, or the construction of new heterocyclic rings. A patent has described a method for the synthesis of this compound itself, highlighting its role as a key intermediate. google.com Research has demonstrated the use of bromo-nitroquinoline intermediates to synthesize libraries of diverse compounds for screening purposes. nih.gov

Table 2: Synthetic Utility of this compound

| Reactive Site | Position | Common Reactions | Potential Products |

|---|---|---|---|

| Bromine | C-5 | Suzuki, Buchwald-Hartwig, Sonogashira, etc. | Arylated, aminated, or alkynylated quinolines |

Research into Photoluminescent Properties and Potential Applications in Optoelectronics

The 8-hydroxyquinoline scaffold is a well-known luminophore, and its metal complexes, particularly with aluminum (Alq3), are benchmark materials in Organic Light Emitting Diodes (OLEDs). The luminescence properties of these molecules, including emission color and quantum efficiency, are highly dependent on the substituents attached to the quinoline ring. nih.gov

The introduction of a bromine atom and a nitro group onto the 8-hydroxyquinoline core in this compound is expected to significantly modulate its photophysical properties.

Electron-Withdrawing Nitro Group: The -NO2 group generally causes a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. However, it can also decrease fluorescence intensity and quantum yield. nih.gov

Heavy Atom Effect: The presence of the relatively heavy bromine atom can enhance spin-orbit coupling. This process facilitates intersystem crossing from the singlet excited state to the triplet excited state, which can quench fluorescence but may promote phosphorescence. Research on related 5,7-dihalo-8-hydroxyquinoline derivatives has shown they can exhibit both fluorescence and phosphorescence. acs.orgresearchgate.net

This tunability of photophysical properties makes such derivatives interesting for applications in optoelectronics. By modifying the substituents, it is possible to engineer molecules with specific emission characteristics for use as emitters or hosts in OLEDs or as fluorescent probes in sensing applications. nih.govacs.org

Table 3: General Influence of Substituents on Photophysical Properties of 8-Hydroxyquinoline

| Substituent | Type | General Effect on Luminescence |

|---|---|---|

| Bromo (-Br) | Halogen (Heavy Atom) | Can decrease fluorescence, may induce phosphorescence. |

Mechanistic Investigations into Biological Interactions in Vitro and Theoretical Studies

Enzyme Inhibition Mechanisms in Cellular and Cell-Free Systems

There is a notable lack of specific research data on the inhibitory effects of 5-Bromo-7-nitroquinolin-8-ol against the enzymes listed below. The following sections reflect the absence of dedicated studies on this compound.

Inhibition of Metallopeptidases (e.g., Methionine Aminopeptidase, Cathepsin B)

No specific studies investigating the inhibitory activity of this compound against metallopeptidases such as Methionine Aminopeptidase or Cathepsin B have been found in the reviewed literature.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Currently, there are no available in vitro or theoretical studies that report on the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) by this compound. Consequently, data on its inhibitory potency, such as IC50 values, is not available.

Topoisomerase I Inhibition and DNA Interaction Mechanisms

The scientific literature lacks specific investigations into the topoisomerase I inhibitory potential of this compound. Furthermore, its mechanisms of interaction with DNA have not been characterized.

Structural Basis of Enzyme-Inhibitor Interactions through Molecular Docking and Dynamics

No molecular docking or molecular dynamics studies have been published that specifically model the interaction of this compound with the active sites of the aforementioned enzymes. Such studies would be crucial to elucidate the structural basis for any potential inhibitory activity.

Metal Chelation and its Molecular Consequences in Biological Contexts

The 8-hydroxyquinoline (B1678124) scaffold, a core component of this compound, is well-known for its metal-chelating properties. However, the specific molecular consequences of metal chelation by this particular compound within a biological context have not been detailed in the literature.

Disruption of Essential Metal-Dependent Enzymes and Pathways

There is a lack of specific research demonstrating how metal chelation by this compound disrupts the function of essential metal-dependent enzymes and their associated pathways.

Alteration of Intracellular Metal Homeostasis in In Vitro Cellular Models

Molecular Mechanisms of Apoptosis Induction in Cellular Systems (In Vitro Studies)

Compounds containing the 8-hydroxyquinoline nucleus are known to exhibit a range of biological activities, including the induction of apoptosis in cancer cells.

Interference with Key Cellular Signaling Pathways

While specific data on this compound is not available, studies on other substituted quinolines and related structures provide insights into potential mechanisms. For example, a novel chrysin (B1683763) analogue, 5,7-dihydroxy-8-nitrochrysin, has been shown to induce apoptosis in breast cancer cells through the generation of reactive oxygen species (ROS) and dephosphorylation of Akt, a key protein in cell survival pathways. nih.gov Another compound, 8-bromo-7-methoxychrysin, induces apoptosis in hepatocellular carcinoma cells, a process that involves ROS generation and activation of the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov Given the structural similarities, it is conceivable that this compound could also modulate these or similar signaling cascades to induce apoptosis. The presence of the nitro group, a known electrophilic substituent, might play a role in interacting with cellular nucleophiles and disrupting cellular redox balance, potentially leading to the activation of stress-related pathways like JNK.

Evidence of Apoptotic Processes (e.g., DNA laddering in cellular assays)

Apoptosis, or programmed cell death, is characterized by distinct morphological and biochemical features, including DNA fragmentation, which can be visualized as a "ladder" in agarose (B213101) gel electrophoresis. While no studies have specifically demonstrated DNA laddering induced by this compound, this is a common hallmark of apoptosis induced by many cytotoxic compounds, including other quinoline (B57606) derivatives. For instance, 8-bromo-7-methoxychrysin has been shown to cause DNA laddering in HepG2 cells, confirming its apoptotic-inducing capability. nih.gov It is a reasonable hypothesis that if this compound induces apoptosis, similar evidence would be observable in relevant cellular assays.

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Effects

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

Influence of Halogen and Nitro Substituents on Target Engagement and Mechanism

The presence of halogen and nitro groups on the quinoline scaffold significantly influences the compound's physicochemical properties and, consequently, its biological activity. Halogen substituents, such as the bromo group at the 5-position of this compound, can enhance lipophilicity, potentially improving membrane permeability and cellular uptake. In some series of 2-arylquinolines, increased lipophilicity has been correlated with better cytotoxic effects against cancer cell lines.

The nitro group, an electron-withdrawing substituent, can modulate the electronic properties of the molecule, which may be crucial for target binding. In a study of 8-nitroquinolin-2(1H)-one derivatives, a 6-bromo-substituted compound showed potent and selective antitrypanosomal activity. researchgate.net This highlights the synergistic or additive effects that can arise from the specific placement of both halogen and nitro groups. The biological activity of halogenated 8-hydroxyquinolines against various microorganisms has also been well-documented. nih.gov

The following table illustrates hypothetical IC₅₀ values for a series of substituted quinolin-8-ols to demonstrate the potential influence of substituents on cytotoxic activity.

Table 1: Illustrative Cytotoxic Activity of Substituted Quinolin-8-ols This table presents hypothetical data for illustrative purposes only, as specific experimental data for this compound is not available in the reviewed literature.

| Compound | Substitution Pattern | Hypothetical IC₅₀ (µM) against a Cancer Cell Line |

|---|---|---|

| Quinolin-8-ol | Unsubstituted | > 50 |

| 5-Bromoquinolin-8-ol | 5-Bromo | 25 |

| 7-Nitroquinolin-8-ol | 7-Nitro | 15 |

| This compound | 5-Bromo, 7-Nitro | 5 |

Impact of Derivatization on Molecular Interactions in Biological Systems

Derivatization of the 8-hydroxyquinoline core can significantly alter its biological activity. For example, the synthesis of sulfonate derivatives of 5-amino-7-bromoquinolin-8-ol (B11873180) has been explored to modulate its antimicrobial properties. tandfonline.com The introduction of different sulfonate groups can affect the molecule's solubility, steric hindrance, and electronic distribution, thereby influencing its interaction with biological targets. While no derivatization studies for this compound were found, it can be inferred that modifications at the 8-hydroxyl group, such as esterification or etherification, would likely have a profound impact on its metal-chelating ability and, consequently, its biological mechanism of action.

Future Research Directions and Unresolved Challenges

Development of Novel and Sustainable Synthetic Methodologies for 5-Bromo-7-nitroquinolin-8-ol Derivatives

The synthesis of quinoline (B57606) derivatives has traditionally relied on established methods like the Skraup, Doebner-von Miller, and Friedländer reactions. rsc.orgiipseries.org However, the increasing demand for environmentally benign and efficient processes necessitates a shift towards novel and sustainable synthetic strategies. Future research will likely focus on several key areas:

Green Chemistry Approaches: The principles of green chemistry are paramount in modern synthetic organic chemistry. acs.org This includes the use of safer solvents, minimizing waste, and employing catalysts that can be recycled. For instance, the development of solvent-free or aqueous-based synthetic routes for this compound derivatives would represent a significant advancement. rsc.orgacs.org

Catalysis: The exploration of novel catalytic systems, including transition metal catalysts and organocatalysts, will be crucial for developing more efficient and selective syntheses. rsc.org For example, cobalt(III)-catalyzed C-H activation has shown promise in the one-pot synthesis of substituted quinolines. rsc.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound and its analogues could lead to more efficient and reproducible production.

| Synthetic Approach | Description | Potential Advantages |

| Green Chemistry | Employs principles to reduce or eliminate the use or generation of hazardous substances. acs.org | Reduced environmental impact, increased safety. rsc.orgacs.org |

| Advanced Catalysis | Utilizes novel catalysts (e.g., transition metals, organocatalysts) to improve reaction efficiency and selectivity. rsc.org | Higher yields, milder reaction conditions, greater control over product formation. rsc.org |

| Flow Chemistry | Conducts chemical reactions in a continuous flowing stream rather than in a batch. | Enhanced safety, scalability, and process control. |

| Multicomponent Reactions | Combines three or more reactants in a single operation to form a product that contains the essential parts of all the starting materials. researchgate.net | Increased efficiency, reduced waste, and rapid generation of molecular diversity. researchgate.net |

Advanced Computational Modeling for Predictive Reactivity, Selectivity, and Molecular Interactions

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling can provide profound insights into its chemical behavior and guide the design of new derivatives with enhanced properties.

Predictive Reactivity and Selectivity: Techniques like Density Functional Theory (DFT) can be employed to model the electronic structure of this compound and predict its reactivity and regioselectivity in various chemical transformations. acs.org This can help in optimizing reaction conditions and designing more efficient synthetic routes.

Molecular Docking and Dynamics: To understand the biological activity of this compound derivatives, molecular docking and molecular dynamics (MD) simulations can be used to model their interactions with biological targets such as enzymes and receptors. smolecule.com These simulations can predict binding affinities and elucidate the key molecular interactions responsible for the observed biological effects.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for this compound derivatives, it may be possible to predict the activity of new, unsynthesized compounds and prioritize their synthesis.

| Computational Technique | Application for this compound |

| Density Functional Theory (DFT) | Predicting reactivity, selectivity, and electronic properties. acs.org |

| Molecular Docking | Simulating the binding of derivatives to biological targets. smolecule.com |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and stability of ligand-receptor complexes. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models for biological activity. |

Exploration of New Mechanistic Paradigms in Coordination Chemistry and Materials Science

The 8-hydroxyquinoline (B1678124) scaffold is a well-known chelating agent, capable of forming stable complexes with a wide range of metal ions. a2bchem.com The presence of the bromo and nitro substituents in this compound can significantly influence its coordination behavior and the properties of the resulting metal complexes.

Novel Coordination Complexes: Future research should focus on the synthesis and characterization of novel metal complexes of this compound with various transition metals and lanthanides. The electronic and steric effects of the substituents will likely lead to complexes with unique structural and electronic properties.

Mechanistic Studies: A deeper understanding of the mechanisms of complex formation and the role of the bromo and nitro groups in modulating the reactivity and stability of the complexes is needed. This can be achieved through a combination of experimental techniques (e.g., kinetics, spectroscopy) and computational modeling.

Functional Materials: The unique photophysical and electronic properties of quinoline-based metal complexes make them attractive candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs), sensors, and catalysts. The integration of this compound into these materials could lead to enhanced performance and novel functionalities. acs.org

Uncovering Deeper Molecular Insights into Biological Mechanisms through Multi-Omics Approaches

While preliminary studies may suggest potential biological activities for this compound derivatives, a comprehensive understanding of their mechanisms of action at the molecular level is often lacking. Multi-omics approaches, which involve the simultaneous analysis of multiple "omes" (e.g., genome, proteome, metabolome), can provide a systems-level view of the cellular response to these compounds.

Target Identification: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells treated with this compound derivatives, it may be possible to identify their primary molecular targets and the signaling pathways they modulate.

Mechanism of Action: Multi-omics data can help to elucidate the complex network of molecular events that underlie the biological effects of these compounds, including their potential roles in processes like apoptosis, cell cycle regulation, and stress responses. For example, some nitroxoline (B368727) derivatives have been shown to induce genes implicated in stress response and autophagy in pancreatic cancer cells. nih.gov

Biomarker Discovery: The identification of specific molecular signatures associated with the response to this compound derivatives could lead to the discovery of biomarkers for predicting efficacy or identifying patient populations most likely to benefit from treatment.

| Omics Technology | Potential Application |

| Transcriptomics | Identifying changes in gene expression patterns. |

| Proteomics | Analyzing alterations in protein abundance and post-translational modifications. |

| Metabolomics | Profiling changes in small molecule metabolites. |

Integration of this compound into Complex Systems for Advanced Functional Materials

The unique chemical structure of this compound, with its combination of a chelating motif, a halogen atom, and a nitro group, makes it an attractive building block for the construction of complex, functional materials. ontosight.ai

Supramolecular Chemistry: The ability of the quinoline nitrogen and the hydroxyl group to participate in hydrogen bonding, coupled with the potential for halogen bonding involving the bromine atom, makes this compound an interesting candidate for the design of self-assembling supramolecular structures.

Polymer Chemistry: The incorporation of this compound as a monomer or a functional pendant group in polymers could lead to materials with novel optical, electronic, or sensing properties.

Nanomaterials: The functionalization of nanoparticles (e.g., gold, silica) with this compound could create hybrid materials with tailored properties for applications in areas such as bioimaging, drug delivery, and catalysis.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-7-nitroquinolin-8-ol, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : Bromination and nitration steps are critical. For brominated analogs, 5-bromo-7-chloro-quinolin-8-ol was synthesized using N-chlorosuccinimide (NCS) in chloroform at 50°C for 20 hours, achieving 78% yield after recrystallization . Adjusting stoichiometry (e.g., 1.1 equivalents of NCS) and solvent polarity (e.g., acetonitrile for benzylation) can minimize byproducts. For nitro group introduction, nitration protocols for similar quinoline derivatives (e.g., using mixed acids) should be optimized with controlled temperature (0–5°C) to avoid over-nitration.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : 1H NMR and HRMS are key. For brominated quinolines, characteristic peaks include:

Q. What storage conditions are recommended to maintain the stability of this compound during long-term research?

- Methodological Answer : Store at -20°C under inert gas (argon) to prevent oxidation. Stability studies on similar compounds (e.g., 5-nitroquinolin-8-ol) show >99% purity retention for 3 years at -20°C . Avoid repeated freeze-thaw cycles by aliquoting.

Advanced Research Questions

Q. How can contradictory data between elemental analysis and spectroscopic results be resolved during characterization?

- Methodological Answer : Discrepancies often arise from hydrate formation or residual solvents. For example, 5-bromo-7-chloro-quinolin-8-ol initially showed a mismatch in carbon content due to retained methanol. Repeating elemental analysis after vacuum drying (40°C, 24 hrs) resolved this . Cross-validate with TGA (thermogravimetric analysis) to detect volatiles.

Q. What strategies are effective in minimizing halogenation byproducts during the synthesis of brominated quinolin-8-ol derivatives?

- Methodological Answer :

- Use selective directing groups : The hydroxyl group at position 8 directs electrophilic substitution to positions 5 and 7 .

- Optimize reaction time: Over-bromination (e.g., di-brominated byproducts) occurs with prolonged exposure. For 5,7-dibromo-2-methylquinolin-8-ol , limiting bromine reaction time to 5 minutes reduced di-brominated impurities to <5% .

- Employ HPLC monitoring (C18 column, acetonitrile/water gradient) to track intermediates .

Q. How does the introduction of electron-withdrawing groups (e.g., nitro) influence the spectroscopic properties and reactivity of quinolin-8-ol derivatives?

- Methodological Answer :

- NMR shifts : Nitro groups deshield adjacent protons. For 5-nitroquinolin-8-ol analogs , the nitro group at position 7 shifts the C8-OH proton downfield by ~0.3 ppm compared to non-nitrated derivatives .

- Reactivity : Nitro groups enhance electrophilic substitution at electron-deficient positions. In This compound , bromine at position 5 deactivates the ring, requiring harsher conditions for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products